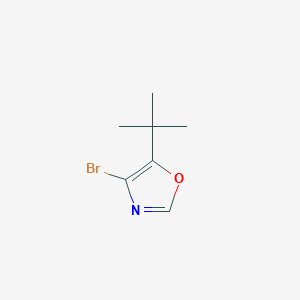4-Bromo-5-tert-butyl-1,3-oxazole
CAS No.: 2287314-32-1
Cat. No.: VC4161804
Molecular Formula: C7H10BrNO
Molecular Weight: 204.067
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2287314-32-1 |
|---|---|
| Molecular Formula | C7H10BrNO |
| Molecular Weight | 204.067 |
| IUPAC Name | 4-bromo-5-tert-butyl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3 |
| Standard InChI Key | CUVVDPJMHGGAHW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(N=CO1)Br |
Introduction
Structural and Molecular Characteristics
The oxazole core of 4-bromo-5-tert-butyl-1,3-oxazole adopts a planar aromatic structure stabilized by π-electron delocalization. The tert-butyl group at C-5 introduces steric hindrance, influencing reactivity patterns, while the bromine atom at C-4 serves as a versatile site for cross-coupling reactions. Computational studies of analogous bromooxazoles suggest that substituents at the 4- and 5-positions significantly alter electronic properties, with bromine exerting an electron-withdrawing effect and the tert-butyl group providing steric shielding .
Synthetic Strategies
Challenges in Isolation
Like other volatile bromooxazoles, isolation of the free base is complicated by low boiling points and sensitivity to decomposition. The PDF by Solomin et al. (2019) notes that analogous compounds, such as 5-bromooxazole, require isolation as hydrochlorides to mitigate volatility . Chromatographic purification is often ineffective, necessitating distillation or crystallization techniques.
Reactivity and Functionalization
4-Bromo-5-tert-butyl-1,3-oxazole serves as a versatile building block in cross-coupling reactions, enabling the construction of complex heterocyclic systems.
Electrophilic Substitution
Applications in Drug Discovery and Materials Science
Oxazole derivatives are prized in medicinal chemistry for their bioisosteric properties and metabolic stability. While 4-bromo-5-tert-butyl-1,3-oxazole itself has no reported biological activity, its synthetic utility is evident in:
-
Anticancer agents: Analogous bromooxazoles are intermediates in kinase inhibitors like mubritinib .
-
Antimicrobials: Oxazole cores feature in natural products such as phenoxan and texaline .
-
Materials science: Fluorinated oxazoles derived from similar building blocks exhibit applications in organic electronics .
Challenges and Future Directions
Current limitations in synthesizing 4-bromo-5-tert-butyl-1,3-oxazole include:
-
Low yields in halogen dance steps: Rearrangement reactions often proceed in ≤50% yield due to competing side reactions .
-
Sensitivity to purification: Volatility necessitates advanced isolation techniques, increasing production costs. Future research should prioritize optimizing protective group strategies and exploring transition metal-catalyzed direct C–H bromination to streamline synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume